molecular formula C13H6Cl5NO3 B1678079 Oxyclozanide CAS No. 2277-92-1

Oxyclozanide

Cat. No. B1678079
CAS RN: 2277-92-1
M. Wt: 401.4 g/mol
InChI Key: JYWIYHUXVMAGLG-UHFFFAOYSA-N
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Description

Oxyclozanide is a salicylanilide anthelmintic . It is used in the treatment and control of fascioliasis in ruminants, mainly domestic animals such as cattle, sheep, and goats . It mainly acts by uncoupling oxidative phosphorylation in flukes .


Molecular Structure Analysis

The molecular formula of Oxyclozanide is C13H6Cl5NO3 . Its molecular weight is 401.45 g/mol . The structure consists of a salicylanilide anthelmintic .


Chemical Reactions Analysis

Oxyclozanide undergoes oxidation and electron transfer processes that are irreversible and adsorption-controlled, respectively . The voltammetric anodic peak response of Oxyclozanide was linear to its concentrations in the range from 0.058 to 4.00 mg/L .


Physical And Chemical Properties Analysis

Oxyclozanide has a molecular weight of 401.45 g/mol . Its molecular formula is C13H6Cl5NO3 .

Safety And Hazards

Oxyclozanide is suspected of damaging the unborn child . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye protection .

Future Directions

Recent studies suggest that Oxyclozanide combined with other drugs could potentially be a new antimicrobial therapy for the treatment of biofilms in patients with cystic fibrosis, as well as other biofilm-based infections such as diabetic foot ulcers and burn wounds .

properties

IUPAC Name

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWIYHUXVMAGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177312
Record name Oxyclozanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyclozanide

CAS RN

2277-92-1, 1353867-74-9
Record name Oxyclozanide
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URL https://commonchemistry.cas.org/detail?cas_rn=2277-92-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyclozanide [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyclozanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyclozanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYCLOZANIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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